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Cat. No.: B1669835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of

Dasatinib N-oxide, a key metabolite of the potent tyrosine kinase inhibitor, Dasatinib. It covers

its metabolic formation, mechanism of action, available quantitative data, and detailed

experimental protocols for its characterization.

Introduction and Metabolic Formation
Dasatinib N-oxide, also known as M5, is a circulating metabolite of Dasatinib (Sprycel®)[1][2].

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid

leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+

ALL)[1][2][3]. The parent drug undergoes extensive metabolism in humans, primarily mediated

by cytochrome P450 (CYP) 3A4[2][4][5][6].

Dasatinib N-oxide is formed through the oxidation of the piperazine ring of the parent

molecule[7][8]. This reaction is primarily catalyzed by flavin-containing monooxygenase 3

(FMO3), with various CYP enzymes also capable of facilitating this conversion[1][4]. While it is

considered a major metabolite in rats, its concentrations in human plasma are relatively low[9]

[10]. Following a 100-mg oral dose of radiolabeled dasatinib in healthy volunteers, Dasatinib
N-oxide (M5) was one of several circulating metabolites detected, though the parent drug

remained the major component in plasma[2].
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Caption: Metabolic pathway for the formation of Dasatinib N-oxide.

Biological Activity and Mechanism of Action
Dasatinib N-oxide is recognized as a pharmacologically active metabolite[2][11]. Its

mechanism of action is presumed to mirror that of its parent compound, Dasatinib, which

functions as a potent, ATP-competitive inhibitor of multiple tyrosine kinases[12]. The primary

targets include the BCR-ABL fusion protein and SRC family kinases (SRC, LCK, YES, FYN)[1]

[3][6]. Additionally, Dasatinib inhibits other kinases such as c-KIT, ephrin type-A receptor 2

(EPHA2), and platelet-derived growth factor receptor β (PDGFRβ)[3][13].

By binding to the ATP-binding site of these kinases, Dasatinib and its active metabolites block

downstream signaling pathways that are critical for cell proliferation, survival, and migration[13]

[14]. This inhibition ultimately leads to cell cycle arrest and apoptosis in malignant cells[14][15]

[16]. A distinguishing feature of Dasatinib is its ability to bind to both the active and inactive

conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-

resistant mutations[3][13][14].

Despite its pharmacological activity, studies suggest that Dasatinib N-oxide is not expected to

contribute significantly to the overall in vivo clinical activity of Dasatinib in humans. This is

primarily due to its considerably lower systemic exposure compared to the parent drug[2].
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Caption: Presumed signaling pathway inhibition by Dasatinib N-oxide.

Quantitative Data on Biological Activity
Specific quantitative data, such as IC50 values for Dasatinib N-oxide against various kinases,

are not readily available in the cited literature. However, a study on the metabolism of Dasatinib
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noted that the cell-based IC50 values for its pharmacologically active metabolites, including M5

(N-oxide), were determined for Src and Bcr-Abl kinase inhibition[2].

For context and comparison, the inhibitory activities of the parent compound, Dasatinib, are

well-documented and presented below. It is plausible that Dasatinib N-oxide exhibits a similar,

though not identical, inhibition profile.

Table 1: In Vitro Inhibitory Activity of Dasatinib (Parent Compound)

Target Kinase Assay Type IC50 Value Reference

Bcr-Abl Kinase Assay <1.0 nM [17]

Src Kinase Assay 0.5 nM [17]

c-KIT Kinase Assay
Inhibited at nM

concentrations
[3]

PDGFRβ Kinase Assay
Inhibited at nM

concentrations
[3]

Abl Competitive Binding 3 nM [18]

| Csk | Kinase Assay | 7 nM |[18] |

Table 2: Anti-proliferative Activity of Dasatinib (Parent Compound) in Cell Lines

Cell Line Cancer Type IC50 Value (µM) Reference

HT29
Human Colorectal
Carcinoma

1.46 [19]

MCF7
Human Breast

Adenocarcinoma
12.38 [19]

K562
Chronic Myeloid

Leukemia
<0.001 (<1 nM) [13]

A549 Lung Cancer 1.09 [20]
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| Calu-3 | Lung Cancer | 0.56 |[20] |

Experimental Protocols
The biological activity of Dasatinib N-oxide can be characterized using standard biochemical

and cell-based assays. The following protocols are representative methodologies for assessing

kinase inhibition and cytotoxic effects.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dasatinib N-oxide
against a specific purified tyrosine kinase (e.g., Bcr-Abl, Src).

Materials:

Purified recombinant kinase

Specific peptide substrate for the kinase

Dasatinib N-oxide stock solution (e.g., 10 mM in DMSO)

Kinase assay buffer

ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays)

Microtiter plates (96-well)

Detection reagents (e.g., scintillation fluid, luminescence/fluorescence substrate)

Methodology:

Compound Dilution: Prepare a serial dilution of Dasatinib N-oxide in the kinase assay buffer

to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control

(DMSO) and a no-enzyme control.

Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the specific

peptide substrate, and the diluted Dasatinib N-oxide or vehicle control.

Kinase Addition: Add the purified recombinant kinase to each well to initiate the reaction.
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ATP Addition: Start the phosphorylation reaction by adding ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature)

for a defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction using an appropriate stop solution.

Quantification: Quantify the amount of phosphorylated substrate. For radiometric assays, this

involves capturing the phosphorylated substrate on a filter and measuring radioactivity using

a scintillation counter. For non-radiometric assays (e.g., luminescence-based), follow the

manufacturer's instructions for the detection kit[21][22].

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the vehicle control. Plot the percent inhibition against the logarithm

of the compound concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value[22].

Objective: To assess the anti-proliferative and cytotoxic effects of Dasatinib N-oxide on cancer

cell lines.

Materials:

Cancer cell lines (e.g., K562, MCF7)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Dasatinib N-oxide stock solution (e.g., 10 mM in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well cell culture plates

Microplate reader

Methodology:
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Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined

density (e.g., 3 x 10³ to 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24

hours to allow for attachment[13][19].

Compound Treatment: Prepare serial dilutions of Dasatinib N-oxide in complete medium.

Remove the old medium from the wells and add 100 µL of the medium containing the various

concentrations of the compound or vehicle control (DMSO)[19].

Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C

in a 5% CO₂ incubator[13][19].

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial

dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan

crystals[19][21].

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the

solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[19].

Absorbance Measurement: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of approximately 550-570 nm[19].

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the

vehicle-treated control cells. Plot the viability percentage against the logarithm of the

compound concentration to determine the IC50 or GI50 (concentration for 50% growth

inhibition) value[19][21].
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Caption: General workflow for in vitro biological activity assessment.

Conclusion
Dasatinib N-oxide is a pharmacologically active metabolite of Dasatinib, formed primarily by

FMO3-mediated oxidation. Its mechanism of action is believed to be consistent with that of the

parent drug, involving the potent inhibition of key tyrosine kinases such as BCR-ABL and the

SRC family. However, due to its low systemic exposure in humans, its contribution to the

overall clinical efficacy of Dasatinib is considered minimal. While specific quantitative activity

data for the N-oxide is scarce in public literature, its biological profile can be thoroughly
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investigated using standard in vitro kinase and cell-based assays, providing valuable

information for drug metabolism and safety assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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